L-Phenylalaninamide hydrochloride
Overview
Description
L-Phenylalaninamide hydrochloride is a compound with the chemical formula C9H13ClN2O and a molecular weight of 200.67 g/mol . It is an amino acid derivative and is commonly used in pharmaceutical research due to its potential therapeutic properties . This compound is typically found as a white crystalline powder and is known for its solubility in water .
Mechanism of Action
Target of Action
L-Phenylalaninamide hydrochloride, also known as H-Phe-NH2.HCl, is an amino acid amide . It is a derivative of the essential amino acid phenylalanine It’s parent compound, l-phenylalanine, is known to be a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .
Mode of Action
L-Phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It is also involved in the production of dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and memory .
Biochemical Pathways
It is a precursor in the synthesis of melanin, dopamine, norepinephrine, and thyroxine . In engineered E. coli strains, L-Phenylalanine is produced through the shikimate (SHIK) and L-Phe branch pathways .
Result of Action
It is used by the brain to produce norepinephrine, which transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Biochemical Analysis
Biochemical Properties
L-Phenylalaninamide hydrochloride is an amino acid amide . It is soluble in water and has a melting point of 234 °C The compound is involved in various biochemical reactions
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that phenylalanine, the parent compound of this compound, plays a crucial role in various cellular processes. For instance, phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents .
Molecular Mechanism
It is known that phenylalanine, the parent compound, exerts its effects primarily through its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal storage conditions .
Metabolic Pathways
This compound is likely involved in the phenylalanine metabolic pathway. Phenylalanine is first transaminated to phenylpyruvic acid, which can then be reduced to phenyllactic acid .
Subcellular Localization
It is known that phenylalanine ammonia-lyases (PALs), which are involved in the metabolism of phenylalanine, are localized in both the cytosol and the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalaninamide hydrochloride can be synthesized through the amidation of L-phenylalanine. The reaction involves the use of L-phenylalanine and ammonia or an amine in the presence of a coupling agent such as carbodiimide . The reaction is typically carried out in an inert atmosphere at room temperature to avoid any side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale amidation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phenylalanine derivatives, amines, and substituted amides .
Scientific Research Applications
L-Phenylalaninamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid and a precursor to L-Phenylalaninamide hydrochloride.
L-Phenylalanine methyl ester hydrochloride: A derivative used in similar research applications.
DL-β-Phenylalanine: Another derivative with distinct properties and applications.
Uniqueness
This compound is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for neurotransmitter synthesis sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLGTPNBQXSJT-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474604 | |
Record name | L-Phenylalaninamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65864-22-4 | |
Record name | L-Phenylalaninamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Phenylalaninamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of L-Phenylalaninamide hydrochloride in the synthesis of Frakefamide?
A: this compound serves as a crucial building block in the synthesis of Frakefamide []. This tetrapeptide incorporates L-Phenylalaninamide as its C-terminal residue, contributing to the overall structure and potentially influencing the molecule's biological activity.
Q2: How does the synthetic process described in the research paper benefit from the use of isobutyl chloroformate in peptide bond formation?
A: The research highlights the use of isobutyl chloroformate as a coupling agent in mixed anhydride peptide synthesis []. This method is particularly advantageous for large-scale production due to the surprising stability of the formed mixed anhydrides, even at low temperatures (-10°C). This stability simplifies the process, reduces racemization of the coupling products, and contributes to the high yield and purity of the final Frakefamide product.
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